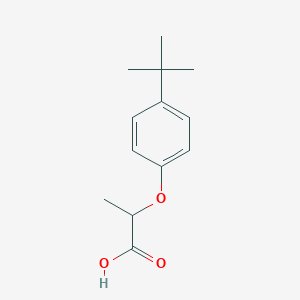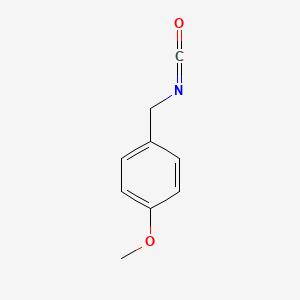![molecular formula C8H9NO4S B1295666 4-[(Methylsulfonyl)amino]benzoic acid CAS No. 7151-76-0](/img/structure/B1295666.png)
4-[(Methylsulfonyl)amino]benzoic acid
概要
説明
4-[(メチルスルホニル)アミノ]安息香酸は、分子式がC8H9NO4S、分子量が215.226 g/molの有機化合物です . この化合物は、IUPAC名である4-[(メチルスルホニル)アミノ]安息香酸としても知られています .
2. 製法
合成経路と反応条件: 4-[(メチルスルホニル)アミノ]安息香酸の合成は、一般的に、ピリジンなどの塩基の存在下、4-アミノ安息香酸とメチルスルホニルクロリドを反応させることで行われます . この反応は求核置換反応を経て進行し、4-アミノ安息香酸のアミノ基がスルホニルクロリドを攻撃することで、目的生成物が生成されます。
工業生産方法: 4-[(メチルスルホニル)アミノ]安息香酸の工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、生成物の高収率と高純度を確保するために最適化されています。 連続フロー反応器や自動システムの使用は、生産プロセスを効率的にスケールアップするのに役立ちます .
Safety and Hazards
作用機序
4-[(メチルスルホニル)アミノ]安息香酸の作用機序は、特定の分子標的との相互作用に関係しています。 例えば、この化合物は、特定の細菌が産生するベータラクタム系抗生物質に対する耐性を付与する酵素であるベータラクタマーゼを阻害することが示されています . この酵素を阻害することにより、この化合物は、耐性菌株に対するベータラクタム系抗生物質の有効性を高めることができます .
類似化合物:
- 4-[(メチルスルホニル)アミノ]安息香酸
- 2-アミノ-4-(メチルスルホニル)安息香酸
- 4-(メチルアミノ)安息香酸
比較: 4-[(メチルスルホニル)アミノ]安息香酸は、その特定のスルホニルアミノ基のために、独特の化学的および生物学的特性を有します。 類似化合物と比較して、この化合物は、より高い安定性とベータラクタマーゼに対する特異的な阻害活性を示します .
生化学分析
Biochemical Properties
4-[(Methylsulfonyl)amino]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with beta-lactamase, an enzyme produced by Escherichia coli (strain K12). This interaction is crucial as beta-lactamase is responsible for antibiotic resistance in bacteria . The compound’s interaction with beta-lactamase involves binding to the enzyme’s active site, inhibiting its activity and thereby preventing the breakdown of beta-lactam antibiotics.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound inhibits the activity of beta-lactamase by binding to its active site, preventing the enzyme from catalyzing the hydrolysis of beta-lactam antibiotics . This inhibition is crucial for maintaining the efficacy of beta-lactam antibiotics against resistant bacterial strains. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(METHYLSULFONYL)AMINO]BENZOIC ACID typically involves the reaction of 4-aminobenzoic acid with methylsulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
化学反応の分析
反応の種類: 4-[(メチルスルホニル)アミノ]安息香酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、スルホン酸誘導体を形成するために酸化することができます。
還元: 還元反応は、スルホニル基をスルフィド基またはチオール基に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
主な生成物:
酸化: スルホン酸誘導体。
還元: スルフィドまたはチオール誘導体。
置換: ニトロまたはハロゲン化誘導体.
4. 科学研究における用途
4-[(メチルスルホニル)アミノ]安息香酸は、科学研究においてさまざまな用途があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、抗菌性や抗炎症性などの潜在的な生物活性について研究されています。
医学: 製薬中間体としての可能性を探る研究が進められています。
科学的研究の応用
4-[(METHYLSULFONYL)AMINO]BENZOIC ACID has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
特性
IUPAC Name |
4-(methanesulfonamido)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROHFTOYGFCJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290674 | |
| Record name | 4-(Methylsulfonamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7151-76-0 | |
| Record name | 4-(Methylsulfonamido)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007151760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7151-76-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Methylsulfonamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methanesulfonamidobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(METHYLSULFONAMIDO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHN43WS7FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)


